![molecular formula C17H15Cl2F3N2O2 B2822806 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide CAS No. 339100-36-6](/img/structure/B2822806.png)

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

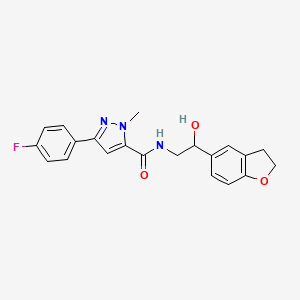

Description

This compound is also known as Fluazinam . It is a protective broad-spectrum fungicide with low aqueous solubility and low volatility . It can be persistent in soil systems but tends not to be persistent in water .

Synthesis Analysis

The synthesis of this compound is complex and involves several steps . Unfortunately, the exact details of the synthesis process are not available in the retrieved papers.Molecular Structure Analysis

The molecular formula of this compound is C13H4Cl2F6N4O4 . It is a diarylamine and more specifically an arylaminopyridine . The structure of the molecule is influenced by the presence of different substituents and the linker between the pyrimidine and pyridine group .Chemical Reactions Analysis

The compound is an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also has high reactivity with thiols . The compound is rapidly metabolised to a compound without uncoupling activity .Physical and Chemical Properties Analysis

The compound has a molar mass of 465.09 g·mol−1 . It has a density of 1.8±0.1 g/cm3 . The melting point is 116 °C (241 °F; 389 K) and the predicted boiling point is 376.1±42.0°C . The solubility in water is 1.76 mg/L . The predicted vapor pressure is 5.51×10−8 mmHg .Applications De Recherche Scientifique

Synthesis and Structural Characterization

One study focuses on the synthesis and crystal structure of a compound closely related to the one , demonstrating the process of reacting specific phenyl and fluorophenyl components to create new compounds with potential applications in material science or pharmaceutical research. The structural determination through X-ray crystal diffraction provides insights into the molecular configuration and potential reactivity of such compounds (Huang Ming-zhi et al., 2005).

Photophysics and Electrochemistry

Another area of application is in the study of photophysics and electrochemistry, where related macrocyclic compounds demonstrate unusual redox and photochemical properties. These properties can be tuned through structural modifications, suggesting applications in the development of new photovoltaic materials, sensors, or catalysts (Allen J. Pistner et al., 2013).

Insecticidal Activity

Modifications of the methylene group in compounds with similar structural motifs have been explored for their insecticidal activities. The synthesis and testing of various derivatives provide a basis for the development of new agricultural chemicals aimed at controlling pest populations, highlighting the potential use of these compounds in developing more effective and safer insecticides (J. Samaritoni et al., 1999).

Supramolecular Chemistry

The ability of related phlorin compounds to bind fluoride ions through allosteric interactions points to applications in supramolecular chemistry, where such mechanisms can be harnessed for the development of new materials, molecular switches, or drug delivery systems. The research demonstrates how the fine-tuning of molecular structures can significantly impact their binding capabilities and overall functionality (Allen J. Pistner et al., 2013).

Mécanisme D'action

Target of Action

The compound, also known as Fluazinam , is a broad-spectrum fungicide used in agriculture . It primarily targets the mitochondria of fungi .

Mode of Action

Fluazinam acts as an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also shows high reactivity with thiols . This interaction with its targets leads to the disruption of energy production within the fungal cells, thereby inhibiting their growth and reproduction .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in the mitochondria of fungi . This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By disrupting this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death .

Result of Action

The result of Fluazinam’s action at the molecular and cellular level is the effective control of fungal populations in agricultural settings . By disrupting energy production within fungal cells, it prevents their growth and reproduction, thereby controlling the spread of fungal diseases in crops .

Safety and Hazards

The compound is not exempted from any safety regulation or other legal or administrative provision applicable to its manufacture, sale, transportation, storage, handling, preparation and/or use . The acute oral median lethal dose in rats is very low at over 5000 mg/kg due to the compound’s reactivity with thiols .

Propriétés

IUPAC Name |

3-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2F3N2O2/c1-16(2,9-18)15(25)24-11-4-3-5-12(7-11)26-14-13(19)6-10(8-23-14)17(20,21)22/h3-8H,9H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUOEMJSQMNFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)

![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)

![4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2822726.png)

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)

![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2822730.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2822739.png)

![3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2822741.png)

![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2822746.png)